

# Enrolling Patients in the SWOG S2101 Clinical Trial: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S2101    |           |
| Cat. No.:            | B1139106 | Get Quote |

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enrollment of patients in the SWOG **S2101** clinical trial. The SWOG **S2101** study, titled "Biomarker Stratified Cabozantinib (NSC#761968) and Nivolumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is a phase II trial investigating the efficacy of a combination immunotherapy in patients with advanced melanoma or squamous cell head and neck cancer.[1][2][3]

Enrollment in this trial is contingent upon meeting specific eligibility criteria and follows a structured protocol involving biomarker analysis to stratify patients. This guide outlines the necessary steps and protocols to successfully identify and enroll eligible patients.

# **Patient Eligibility Criteria**

Potential candidates for the **S2101** trial must meet a stringent set of inclusion and exclusion criteria. These are summarized below for both melanoma and head and neck squamous cell carcinoma (HNSCC) cohorts.

## **Inclusion Criteria**



| Criteria               | Melanoma                                                                                                                                                          | Head and Neck Squamous<br>Cell Carcinoma (HNSCC)                                                                                                                  |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Histology              | Histologically confirmed Stage<br>III or IV, unresectable,<br>recurrent, or metastatic non-<br>uveal melanoma.[4]                                                 | Histologically confirmed locally recurrent and non-amendable to curative therapy or metastatic squamous cell carcinoma.[4]                                        |
| Primary Tumor Location | Not Applicable                                                                                                                                                    | Oropharynx, oral cavity, hypopharynx, or larynx.[4] Nasopharynx or unknown primary tumors are not eligible. [4]                                                   |
| Prior Treatment        | Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4] | Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4] |
| Disease Status         | Measurable disease.[4]                                                                                                                                            | Measurable disease.[4] For oropharyngeal cancer, HPV or p16 status must be known.[4]                                                                              |
| Age                    | 18 years or older.[1]                                                                                                                                             | 18 years or older.[1]                                                                                                                                             |

#### **General Exclusion Criteria**

Patients with any of the following conditions are not eligible for the **S2101** trial:

- Active, uncontrolled infections requiring systemic therapy.[4]
- Known human immunodeficiency virus (HIV) infection without anti-retroviral therapy or with a detectable viral load.[4]
- Chronic hepatitis B virus (HBV) or a history of hepatitis C virus (HCV) infection with a detectable viral load.[4]



- History of hemoptysis or tumor bleeding within 90 days prior to registration.
- Tumors invading major vessels.[5]
- Receipt of an organ allograft.[5]
- Inadequate cardiac function.[4]

#### **Enrollment Workflow**

The patient enrollment process for the SWOG **S2101** trial follows a multi-step workflow that includes initial screening, registration, and biomarker analysis for stratification.



Click to download full resolution via product page

**Figure 1.** SWOG **S2101** Patient Enrollment and Treatment Assignment Workflow.

# **Experimental Protocols**

A core component of the **S2101** trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[6]

## **Specimen Collection and Submission**

- Tissue Biopsy: A fresh tumor biopsy is required for biomarker analysis.[3] If an archival tissue block is used, it must be accompanied by at least one H&E-stained slide and 20 unstained slides.[5] Biopsy procedures should be minimally invasive.[5]
- Blood Collection: Whole blood must be collected for germline genomic analysis.[5]



• Submission: Specimens are to be submitted via the SWOG Specimen Tracking System within one day of Step 1 registration.

## **Biomarker Analysis Protocol**

The central analysis of TMB and GEP is a key aspect of this trial. The goal is to evaluate the feasibility of a 21-day or less turnaround time for these results.[6]



Click to download full resolution via product page

Figure 2. Protocol for Biomarker Analysis and Patient Stratification.

#### **Treatment Protocol**

Patients enrolled in the study will receive a combination of cabozantinib and nivolumab.[1] The study will assess the overall response rate (ORR), disease control rate (DCR), and overall survival (OS) within each biomarker-defined subgroup.[6]

#### **Clinical Trial Sites and Contact Information**

The SWOG **S2101** trial is being conducted at multiple sites across the United States. A comprehensive list of locations can be found on the ClinicalTrials.gov website under the identifier NCT05136196.[4] For general inquiries regarding the trial, researchers can refer to the SWOG website or contact the National Cancer Institute. For site-specific enrollment questions, it is recommended to contact the designated person at the respective clinical trial location.



| Resource                            | Contact Information/Identifier               |
|-------------------------------------|----------------------------------------------|
| ClinicalTrials.gov Identifier       | NCT05136196[1]                               |
| SWOG Protocol Number                | S2101[1]                                     |
| General Information                 | National Cancer Institute: 1-800-4-CANCER[1] |
| SWOG Contact for Protocol Questions | INVALID-LINK[7]                              |
| SWOG Membership Inquiries           | INVALID-LINK[7]                              |

This guide provides a detailed overview for enrolling patients in the SWOG **S2101** trial. For the most current and complete information, including any protocol amendments, researchers should always refer to the official trial documentation on the SWOG and ClinicalTrials.gov websites.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Search | SWOG [swog.org]
- 2. prohealthcare.org [prohealthcare.org]
- 3. swog.org [swog.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. S2101 | SWOG [swog.org]
- 6. SWOG, S2101, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 7. swog.org [swog.org]
- To cite this document: BenchChem. [Enrolling Patients in the SWOG S2101 Clinical Trial: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#how-to-enroll-patients-in-the-swog-s2101-trial]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com